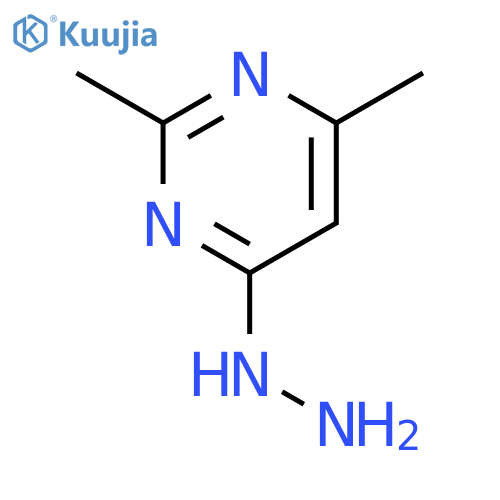Cas no 14331-56-7 (4-hydrazinyl-2,6-dimethylpyrimidine)

14331-56-7 structure
商品名:4-hydrazinyl-2,6-dimethylpyrimidine
4-hydrazinyl-2,6-dimethylpyrimidine 化学的及び物理的性質
名前と識別子
-
- Pyrimidine,4-hydrazinyl-2,6-dimethyl-
- 2,6-Dimethyl-4-hydrazinopyrimidine
- 4-Hydrazino-2,6-dimethylpyrimidine
- (2,6-dimethylpyrimidin-4-yl)hydrazine
- AKOS 90772
- ASISCHEM C63649
- BUTTPARK 97\57-98
- 2,4-DIMETHYL-6-HYDRAZINOPYRIMIDINE
- 4-hydrazinyl-2,6-diMethylpyriMidine
- (2,6-DIMETHYL-PYRIMIDIN-4-YL)-HYDRAZINE
- DTXSID70353015
- AC-907/25014145
- CS-0216188
- PS-4202
- SB33624
- 4(1H)-Pyrimidinone, 2,6-dimethyl-, hydrazone
- EN300-36015
- SCHEMBL2722102
- AKOS000279932
- HVAYIAWJHRUOBC-UHFFFAOYSA-N
- 14331-56-7
- 2,4-dimethyl-6-hydra-zinopyrimidine
- FT-0618595
- J-515456
- BB 0216532
- MFCD00102150
- OTAVA-BB BB7020361157
- 4-Hydrazino-2,6-dimethylpyrimidine, 95+%
- DB-015110
- G29445
- 4-hydrazinyl-2,6-dimethylpyrimidine
-
- MDL: MFCD00102150
- インチ: InChI=1S/C6H10N4/c1-4-3-6(10-7)9-5(2)8-4/h3H,7H2,1-2H3,(H,8,9,10)
- InChIKey: HVAYIAWJHRUOBC-UHFFFAOYSA-N
- ほほえんだ: CC1=NC(=NC(=C1)NN)C
計算された属性
- せいみつぶんしりょう: 138.09100
- どういたいしつりょう: 138.090546336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 密度みつど: 1.2
- ゆうかいてん: 182-184°C
- ふってん: 282.4°Cat760mmHg
- フラッシュポイント: 124.6°C
- 屈折率: 1.524
- PSA: 63.83000
- LogP: 1.15230
4-hydrazinyl-2,6-dimethylpyrimidine セキュリティ情報
- 危害声明: Harmful
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26; S36/37/39
-
危険物標識:

- リスク用語:R20/21/22
- セキュリティ用語:S36/37
- 危険レベル:IRRITANT
4-hydrazinyl-2,6-dimethylpyrimidine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-hydrazinyl-2,6-dimethylpyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-36015-2.5g |
4-hydrazinyl-2,6-dimethylpyrimidine |
14331-56-7 | 95% | 2.5g |
$319.0 | 2023-02-13 | |
| Enamine | EN300-36015-0.25g |
4-hydrazinyl-2,6-dimethylpyrimidine |
14331-56-7 | 95% | 0.25g |
$71.0 | 2023-02-13 | |
| Enamine | EN300-36015-1.0g |
4-hydrazinyl-2,6-dimethylpyrimidine |
14331-56-7 | 95% | 1.0g |
$144.0 | 2023-02-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21915-1G |
4-hydrazinyl-2,6-dimethylpyrimidine |
14331-56-7 | 95% | 1g |
¥ 818.00 | 2023-03-31 | |
| Enamine | EN300-36015-0.05g |
4-hydrazinyl-2,6-dimethylpyrimidine |
14331-56-7 | 95% | 0.05g |
$34.0 | 2023-02-13 | |
| TRC | H716545-100mg |
4-Hydrazinyl-2,6-dimethylpyrimidine |
14331-56-7 | 100mg |
$ 65.00 | 2022-06-04 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0356-25g |
(2,6-Dimethyl-pyrimidin-4-yl)-hydrazine |
14331-56-7 | 97% | 25g |
110160.71CNY | 2021-05-08 | |
| Matrix Scientific | 024558-500mg |
2,6-Dimethyl-4-hydrazinopyrimidine |
14331-56-7 | 500mg |
$91.00 | 2023-09-06 | ||
| Key Organics Ltd | PS-4202-5MG |
2,6-Dimethyl-4-hydrazinopyrimidine |
14331-56-7 | >95% | 5mg |
£46.00 | 2025-02-09 | |
| abcr | AB152183-1g |
4-Hydrazino-2,6-dimethylpyrimidine, 95%; . |
14331-56-7 | 95% | 1g |
€104.00 | 2025-02-17 |
4-hydrazinyl-2,6-dimethylpyrimidine 関連文献
-
1. Simple pyrimidines. Part XIV. The formation and reactions of some derivatives of simple pyrimidinesulphonic acidsD. J. Brown,J. A. Hoskins J. Chem. Soc. Perkin Trans. 1 1972 522
-
M. E. C. Biffin,D. J. Brown,T. Sugimoto J. Chem. Soc. C 1970 139
14331-56-7 (4-hydrazinyl-2,6-dimethylpyrimidine) 関連製品
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:14331-56-7)4-hydrazinyl-2,6-dimethylpyrimidine

清らかである:99%/99%
はかる:5.0g/10.0g
価格 ($):309.0/458.0